8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.16 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with 2-methylquinoline, followed by chlorination and carboxylation reactions. The reaction conditions often require the use of Lewis acid catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Scientific Research Applications
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid can be compared to other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the chloro and methyl substituents, resulting in different chemical and biological properties.
2-Methylquinoline: Similar structure but without the carboxylic acid and chloro substituents, leading to different reactivity and applications.
3-Chlorophenylquinoline: Lacks the carboxylic acid group, affecting its solubility and biological activity
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-6-3-7-13(19)16(12)20-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDDJQETRNHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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